The compound 7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one, commonly known as Tapotoclax or AMG-176, is a synthetic organic molecule with significant biological activity. It is classified primarily as a myeloid cell leukemia-1 inhibitor, which positions it as a potential therapeutic agent in cancer treatment, particularly for hematological malignancies.
This compound is derived from extensive research aimed at developing selective inhibitors targeting the MCL-1 protein, which plays a critical role in cell survival and apoptosis. The molecular formula is and it has a molecular weight of approximately 613.21 g/mol.
Tapotoclax is categorized under:
The synthesis of Tapotoclax involves several steps of organic reactions including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification.
The molecular structure of Tapotoclax features a complex tetracyclic framework with multiple stereocenters, contributing to its biological activity. The stereochemistry is crucial for its interaction with MCL-1.
Key structural data include:
This data provides insight into the compound's connectivity and stereochemistry.
Tapotoclax undergoes various chemical reactions:
Understanding these reactions is critical for predicting the stability and reactivity of Tapotoclax in biological systems.
Tapotoclax acts primarily by inhibiting MCL-1, a protein that prevents apoptosis in cancer cells. By binding to MCL-1 with high affinity (Ki = 0.13 nM), it promotes programmed cell death in malignant cells.
The efficacy of Tapotoclax has been demonstrated in preclinical models where it induces apoptosis in myeloid leukemia cells, showcasing its potential as an anti-cancer agent.
Key properties include:
Tapotoclax has been primarily researched for its potential applications in oncology:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1